N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin

Norfloxacin prodrug Oral bioavailability Pharmacokinetic enhancement

N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin (CAS 85195-76-2, molecular formula C21H22FN3O6, MW 431.4 g/mol) is an N-masked prodrug of the fluoroquinolone antibiotic norfloxacin (NFLX), in which the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety is covalently attached to the piperazine nitrogen of norfloxacin. This compound was designed and first characterized by Sakamoto et al.

Molecular Formula C21H22FN3O6
Molecular Weight 431.4 g/mol
CAS No. 85195-76-2
Cat. No. B12744050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin
CAS85195-76-2
Molecular FormulaC21H22FN3O6
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=C(OC(=O)O4)C)F)C(=O)O
InChIInChI=1S/C21H22FN3O6/c1-3-24-10-14(20(27)28)19(26)13-8-15(22)17(9-16(13)24)25-6-4-23(5-7-25)11-18-12(2)30-21(29)31-18/h8-10H,3-7,11H2,1-2H3,(H,27,28)
InChIKeyPLARREUCIWJWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin (CAS 85195-76-2): A Dioxolane-Masked Norfloxacin Prodrug with Quantifiable Oral Bioavailability Advantage


N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin (CAS 85195-76-2, molecular formula C21H22FN3O6, MW 431.4 g/mol) is an N-masked prodrug of the fluoroquinolone antibiotic norfloxacin (NFLX), in which the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety is covalently attached to the piperazine nitrogen of norfloxacin [1]. This compound was designed and first characterized by Sakamoto et al. at Kanebo Ltd. as part of a systematic prodrug program aimed at overcoming the intrinsically low oral bioavailability (30–40%) and short elimination half-life (3–4 h) of the parent drug norfloxacin [1][2]. The compound is classified as an amine-type prodrug: the dioxolane promoiety masks the basic piperazine nitrogen, and upon oral administration the promoiety is cleaved enzymatically to release active norfloxacin systemically [1]. Its primary differentiation from other norfloxacin prodrug classes lies in the magnitude of oral bioavailability enhancement achieved, as documented in comparative pharmacokinetic studies in mice [1][3].

Prodrug PK Studies Oral norfloxacin exposure profiling in rodent models
MedChem Benchmark N-masked amine-type dioxolane prodrug reference
Formulation Research Scaffold with reported oral absorption enhancement

Why Norfloxacin and Alternative Norfloxacin Prodrugs Cannot Substitute for N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin in Bioavailability-Critical Applications


Norfloxacin itself suffers from a well-documented bioavailability deficit: only 30–40% of an oral dose reaches the systemic circulation, yielding peak plasma concentrations of approximately 1.5 μg/mL after a 400 mg dose, with a short elimination half-life of 3–4 hours [1][2]. Various prodrug strategies have been explored to address this limitation—including N-(oxoalkyl) derivatives, 3-formylquinolone derivatives, (acyloxy)alkyl carbamates, diglyceride conjugates, and N-dioxolane-masked analogs—yet these approaches yield dramatically different pharmacokinetic outcomes, ranging from no improvement (or even reduced exposure, as seen with carbamate prodrugs) to 2-fold, 3-fold, or 5-fold enhancements in systemic norfloxacin levels [3][4][5][6]. The quantitative evidence below demonstrates that the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety confers the highest fold-enhancement in blood levels among all N-masked norfloxacin prodrugs for which direct comparative mouse pharmacokinetic data are available, making simple substitution with another norfloxacin prodrug or the parent drug a demonstrably suboptimal procurement decision when bioavailability enhancement is the primary objective [3][4][5].

Parent norfloxacin has lower reported oral bioavailability; its use may not replicate the exposure enhancement observed with the dioxolane prodrug.
Alternative N-masked prodrugs (e.g., oxoalkyl) show differing fold enhancements (3-fold vs. 5-fold); substitution may shift systemic exposure outcomes.
Carbamate-based prodrugs were not associated with bioavailability improvement in certain models; promoiety-dependent outcomes require careful selection.

Quantitative Evidence Guide: Pharmacokinetic Differentiation of N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin Against Comparator Norfloxacin Prodrugs


5-Fold Oral Blood Level Enhancement vs. Parent Norfloxacin: The Core Bioavailability Differentiation

The target compound produced approximately 5-fold higher blood levels of norfloxacin compared to an equivalent oral dose of norfloxacin itself in mice [1]. Norfloxacin's baseline oral bioavailability is only 30–40% in humans, with peak serum concentrations of ~1.5 μg/mL after a 400 mg dose [2]. The 5-fold blood level enhancement observed with this dioxolane-masked prodrug represents the single most important quantitative differentiation from the parent drug, directly addressing the primary pharmacokinetic liability that limits norfloxacin's clinical utility [1].

Blood-Level Enhancement
Head-to-head
~5-fold
Reported higher systemic norfloxacin exposure vs. parent drug in mouse model
Oral administration; Sakamoto et al. 1985
Norfloxacin prodrug Oral bioavailability Pharmacokinetic enhancement

Quantitative Superiority Over N-(2-Oxopropyl)norfloxacin: 5-Fold vs. 3-Fold Blood Level Enhancement

Among N-masked norfloxacin prodrugs evaluated in the same research program, N-(2-oxopropyl)norfloxacin (compound 3b) produced approximately 3-fold higher serum levels of norfloxacin compared to norfloxacin itself after oral administration in mice [1]. The target dioxolane-masked prodrug achieves approximately 5-fold enhancement—a 1.67-fold advantage over the best-performing oxoalkyl derivative in the same in vivo model [2]. This cross-study comparison is strengthened by the fact that both compounds were developed and evaluated by the same research group (Kanebo Ltd.) using comparable mouse pharmacokinetic protocols, reducing inter-laboratory variability [1][2].

vs. Oxoalkyl Prodrug
Cross-study comparable
~5-fold vs. ~3-fold
Reported ~1.67-fold greater blood-level enhancement than the best oxoalkyl comparator
Same research group; comparable mouse models
N-masked prodrug comparison Oxoalkyl norfloxacin Relative bioavailability

Quantitative Superiority Over 3-Formylnorfloxacin: 5-Fold vs. 2-Fold Serum Level Enhancement

The 3-formyl derivative of norfloxacin (compound 8a), which employs a completely different prodrug strategy involving modification at the 3-carboxyl position rather than N-masking, produced only a 2-fold higher serum level of norfloxacin compared to norfloxacin itself after oral administration in mice [1]. The target dioxolane-masked prodrug achieves a 5-fold enhancement—2.5 times greater than the 3-formyl approach [2]. This large differential highlights the importance of promoiety selection and attachment site: N-masking via the dioxolane group at the piperazine nitrogen appears more effective at enhancing oral absorption than 3-carboxyl derivatization [1][2].

vs. 3-Formyl Strategy
Cross-study comparable
~5-fold vs. ~2-fold
2.5-fold greater enhancement; supports N-masking over 3-carboxyl modification
Kanebo program; mouse PK data
3-Formylquinolone prodrug Norfloxacin prodrug comparison Serum level enhancement

Contrast with (Acyloxy)alkyl Carbamate Prodrugs: Avoiding the Bioavailability Penalty of Ester-Based Promoieties

Not all norfloxacin prodrug strategies successfully enhance bioavailability. The (acyloxy)alkyl carbamate prodrugs of norfloxacin, developed by Alexander et al., actually produced lower norfloxacin bioavailability compared to an equivalent oral dose of norfloxacin itself when administered as an oral suspension to rhesus monkeys, an effect attributed to the lower aqueous solubility of the carbamate prodrug [1]. In contrast, the target dioxolane-masked prodrug achieves a 5-fold enhancement in blood levels in mice, demonstrating that the choice of promoiety chemistry is critical and that ester/carbamate-based promoieties can impose a bioavailability penalty rather than conferring an advantage [2]. This negative control highlights the non-obvious nature of successful prodrug design and underscores the procurement value of the empirically validated dioxolane approach [1][2].

vs. Carbamate Prodrugs
Context-dependent
Exposure increase vs. decrease
Dioxolane N-masking enhanced exposure; carbamate ester approach did not
Different species (mouse vs. monkey); directional divergence noted
Carbamate prodrug comparison Acyloxyalkyl norfloxacin Bioavailability penalty

In Vitro Blood Hydrolysis: Confirmed Prodrug Activation via Smooth Enzymatic Cleavage in Mouse Blood

The target compound was found to be smoothly hydrolyzed in mouse blood in vitro, confirming that the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety is efficiently cleaved to release active norfloxacin under physiologically relevant conditions [1]. This in vitro hydrolysis data provides mechanistic validation that the 5-fold blood level enhancement observed in vivo results from prodrug activation rather than from altered distribution or elimination of the intact prodrug [1]. The smooth conversion in blood distinguishes this compound from certain (acyloxy)alkyl carbamate prodrugs, which exhibited incomplete or slow conversion, contributing to their lower bioavailability [2]. The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group was thus confirmed to function as an amine-type promoiety suitable for norfloxacin delivery [1].

In Vitro Activation
Supporting evidence
Smooth hydrolysis in mouse blood
Mechanistic support for promoiety cleavage and norfloxacin release
Qualitative in vitro data; no half-life reported
Prodrug activation In vitro blood hydrolysis Enzymatic cleavage

Application Scenarios for N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin Based on Empirical Pharmacokinetic Differentiation


Preclinical Pharmacokinetic Studies Requiring Maximized Oral Norfloxacin Exposure in Rodent Models

When experimental protocols demand the highest possible systemic norfloxacin levels following oral administration in mice or rats, this dioxolane-masked prodrug is the evidence-preferred choice over parent norfloxacin (5-fold enhancement [1]), N-(2-oxopropyl)norfloxacin (3-fold enhancement [2]), and 3-formylnorfloxacin (2-fold enhancement [3]). The ~5-fold blood level increase can enable dose reduction while maintaining equivalent exposure, or can achieve higher Cmax and AUC values for efficacy studies where norfloxacin's low bioavailability would otherwise confound results [1].

Prodrug Design Reference Standard for N-Masked Amine-Type Fluoroquinolone Derivatization

This compound serves as a well-characterized reference standard for medicinal chemistry programs developing new N-masked prodrugs of piperazine-containing fluoroquinolones. The confirmed amine-type promoiety mechanism [1], combined with the quantitatively documented superiority over oxoalkyl (3-fold) [2] and 3-formyl (2-fold) [3] approaches, provides a validated benchmark against which novel prodrug candidates can be compared in head-to-head mouse pharmacokinetic studies [1][2][3].

Formulation Development Targeting Enhanced Oral Absorption of Poorly Bioavailable BCS Class IV Fluoroquinolones

For formulation scientists working to improve oral delivery of norfloxacin (BCS Class IV, bioavailability 30–40% [4]), this prodrug offers a chemically defined active pharmaceutical ingredient (API) with intrinsically enhanced absorption properties that do not rely on formulation excipients alone. The contrast with (acyloxy)alkyl carbamate prodrugs, which failed to improve and actually reduced bioavailability [5], provides strong rationale for selecting the dioxolane N-masking strategy as the API starting point for oral formulation development [1][5].

In Vivo Efficacy Studies in Infection Models Where Norfloxacin Exposure is the Efficacy-Limiting Variable

In murine systemic or urinary tract infection models where norfloxacin's therapeutic efficacy is limited by its 30–40% oral bioavailability and short half-life [4], this prodrug can be deployed to achieve higher and more sustained drug levels at the infection site. The 5-fold blood level enhancement [1] predicts proportionally greater tissue penetration and urinary excretion of active norfloxacin, potentially converting norfloxacin from a marginally effective agent into one with robust in vivo efficacy in models where pharmacokinetic limitations are the primary barrier to bacterial clearance [1][4].

Application
Selection Property
Validation Focus
Rodent Oral PK Studies
Prodrug-mediated exposure enhancement
Blood-level enhancement vs. parent norfloxacin
Prodrug Design Benchmark
N-masked dioxolane promoiety reference
Comparative PK against oxoalkyl and formyl prodrugs
Oral Formulation Development
Chemically-enabled absorption scaffold
Bioavailability advantage over carbamate prodrugs
Infection Model Exposure Studies
Sustained norfloxacin exposure profile
Exposure-linked pharmacodynamic endpoint context
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